Cas no 2648902-31-0 (rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate is a chiral bicyclic compound featuring a carbamate-protected amine and a ketone functional group. Its rigid bicyclo[3.1.0]hexane scaffold provides structural uniqueness, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group ensures amine protection under diverse reaction conditions, while the ketone moiety offers versatility for further derivatization. The stereochemistry at the (1R,2S,5R) positions enhances its utility in enantioselective applications. This compound is particularly suited for medicinal chemistry research, where precise control over molecular geometry and functional group reactivity is critical. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate structure
2648902-31-0 structure
Product Name:rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate
CAS No:2648902-31-0
MF:C12H19NO3
MW:225.284163713455
CID:5464526
PubChem ID:155973145
Update Time:2025-06-11

rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • Z4995050727
    • rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate
    • rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate
    • Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-7-4-10(14)9-5-8(7)9/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m0/s1
    • InChI Key: OHBPLYFGILOLOH-CIUDSAMLSA-N
    • SMILES: O=C1C[C@@H](CNC(=O)OC(C)(C)C)[C@@H]2C[C@@H]21

Computed Properties

  • Exact Mass: 225.13649347 g/mol
  • Monoisotopic Mass: 225.13649347 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.4
  • Molecular Weight: 225.28

rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate Pricemore >>

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Additional information on rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo3.1.0hexan-2-ylmethyl}carbamate

Introduction to rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate (CAS No. 2648902-31-0)

rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate, with the CAS number 2648902-31-0, is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique bicyclic structure and the presence of a tert-butyl carbamate group, which imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

The structure of rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate is composed of a bicyclo[3.1.0]hexane ring with a ketone functionality at the 4-position and an amino group attached to the 2-position through a methyl linker. The tert-butyl carbamate group is attached to this amino group, providing additional stability and reactivity control in synthetic processes.

Recent research has highlighted the importance of chiral compounds like rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate in the development of enantioselective catalysts and ligands for asymmetric synthesis. The ability to control stereochemistry is crucial in pharmaceuticals, as different enantiomers can exhibit distinct biological activities and pharmacological profiles. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can serve as an effective starting material for the synthesis of chiral ligands used in palladium-catalyzed asymmetric allylic alkylation reactions.

In addition to its role in organic synthesis, rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate has shown promise in medicinal chemistry applications. The bicyclic structure and the presence of functional groups such as the ketone and amino groups make it a versatile scaffold for the design of novel drugs targeting various biological pathways. A recent study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are involved in numerous diseases including cancer and neurodegenerative disorders.

The synthesis of rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of a suitable amine with a tert-butyl chloroformate derivative followed by cyclization to form the bicyclic ring system. Advances in catalytic methods have also led to more efficient and environmentally friendly synthetic routes, reducing waste and improving overall process sustainability.

The physical and chemical properties of rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate have been extensively studied to understand its behavior in different solvents and reaction conditions. It is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to certain reagents and environmental factors such as moisture and temperature.

In conclusion, rac-tert-butyl N-{(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-ylmethyl}carbamate (CAS No. 2648902-31-0) is a versatile compound with significant potential in both organic synthesis and medicinal chemistry. Its unique structural features and functional groups make it an attractive candidate for further research and development into novel catalysts, ligands, and therapeutic agents.

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